molecular formula C11H14N2O3 B14837529 3-Cyclopropoxy-5-(dimethylamino)picolinic acid

3-Cyclopropoxy-5-(dimethylamino)picolinic acid

Cat. No.: B14837529
M. Wt: 222.24 g/mol
InChI Key: HTJJKPYYWUXFAD-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-(dimethylamino)picolinic acid is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It is a derivative of picolinic acid, which is known for its role in various biological processes and its use in coordination chemistry.

Preparation Methods

The synthesis of 3-Cyclopropoxy-5-(dimethylamino)picolinic acid involves several steps. One common method includes the reaction of picolinic acid derivatives with cyclopropyl and dimethylamino groups under specific conditions. The exact synthetic routes and reaction conditions can vary, but they typically involve the use of organic solvents and catalysts to facilitate the reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Cyclopropoxy-5-(dimethylamino)picolinic acid can undergo various chemical reactions, including:

Scientific Research Applications

3-Cyclopropoxy-5-(dimethylamino)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-(dimethylamino)picolinic acid involves its interaction with specific molecular targets. For example, it can bind to zinc finger proteins, altering their structure and function . This interaction can disrupt various biological processes, including viral replication and cellular homeostasis .

Comparison with Similar Compounds

3-Cyclopropoxy-5-(dimethylamino)picolinic acid can be compared with other picolinic acid derivatives, such as:

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

3-cyclopropyloxy-5-(dimethylamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c1-13(2)7-5-9(16-8-3-4-8)10(11(14)15)12-6-7/h5-6,8H,3-4H2,1-2H3,(H,14,15)

InChI Key

HTJJKPYYWUXFAD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(N=C1)C(=O)O)OC2CC2

Origin of Product

United States

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